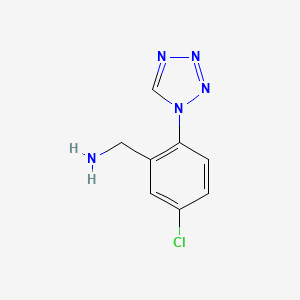

5-Chloro-2-tetrazol-1-YL-benzylamine

描述

5-Chloro-2-tetrazol-1-yl-benzylamine (CAS: 54013-18-2, molecular formula: C₈H₇ClN₅) is a benzylamine derivative featuring a tetrazole ring substituted at the 2-position of a chlorinated benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably as a precursor for thrombin inhibitors . Its synthesis involves a multi-step process:

Cyclization: 5-Chloroanthranilic acid reacts with sodium azide and trimethyl orthoformate to form a tetrazole derivative.

Coupling: The intermediate is coupled with ammonium chloride using EDC and HOAt to yield an amide.

Dehydration: The amide is converted to a nitrile using the Burgess reagent.

Reduction: Catalytic hydrogenation over Raney nickel reduces the nitrile to the final benzylamine derivative .

The tetrazole moiety enhances metabolic stability and bioavailability, making it valuable in drug design. Its chlorine substituent contributes to electronic effects, influencing reactivity and binding affinity in biological systems .

属性

CAS 编号 |

449756-95-0 |

|---|---|

分子式 |

C8H8ClN5 |

分子量 |

209.63 g/mol |

IUPAC 名称 |

[5-chloro-2-(tetrazol-1-yl)phenyl]methanamine |

InChI |

InChI=1S/C8H8ClN5/c9-7-1-2-8(6(3-7)4-10)14-5-11-12-13-14/h1-3,5H,4,10H2 |

InChI 键 |

XHZXLOQHCRDFPH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Cl)CN)N2C=NN=N2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

1-Aryl-5-methyl-1H-tetrazoles

These compounds (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) share a tetrazole core but differ in substituents. Key comparisons:

Key Differences :

- The benzylamine group in the target compound introduces a primary amine, enhancing hydrogen-bonding capacity compared to methyl-substituted analogs.

- Halogen substituents (Cl, Br, I) in aryl-tetrazoles increase melting points due to higher molecular symmetry and van der Waals interactions .

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives

These hybrids combine tetrazole with benzoxazole (e.g., compound 3 in ).

Key Differences :

5-Chloro-2-(1H-tetrazol-5-yl)aniline

This analog replaces benzylamine with aniline (C₇H₆ClN₅ vs. C₈H₇ClN₅).

Key Differences :

- The benzylamine group provides greater flexibility, enabling conformational adaptability in enzyme binding.

- Aniline’s lower acidity reduces stability under acidic conditions, limiting its use in oral drug formulations .

5-Benzyl-1,3-thiazol-2-amine

A thiazole-based analog (C₁₀H₁₀N₂S) with a benzyl group.

Key Differences :

- Thiazole’s sulfur atom participates in hydrophobic interactions, while tetrazole’s nitrogen-rich structure favors polar binding.

- Tetrazoles exhibit higher metabolic resistance due to reduced susceptibility to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。